2-((3,5-Dimethoxyphenyl)amino)ethanol 2-((3,5-Dimethoxyphenyl)amino)ethanol
Brand Name: Vulcanchem
CAS No.: 1021002-43-6
VCID: VC8039111
InChI: InChI=1S/C10H15NO3/c1-13-9-5-8(11-3-4-12)6-10(7-9)14-2/h5-7,11-12H,3-4H2,1-2H3
SMILES: COC1=CC(=CC(=C1)NCCO)OC
Molecular Formula: C10H15NO3
Molecular Weight: 197.23 g/mol

2-((3,5-Dimethoxyphenyl)amino)ethanol

CAS No.: 1021002-43-6

Cat. No.: VC8039111

Molecular Formula: C10H15NO3

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

2-((3,5-Dimethoxyphenyl)amino)ethanol - 1021002-43-6

Specification

CAS No. 1021002-43-6
Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
IUPAC Name 2-(3,5-dimethoxyanilino)ethanol
Standard InChI InChI=1S/C10H15NO3/c1-13-9-5-8(11-3-4-12)6-10(7-9)14-2/h5-7,11-12H,3-4H2,1-2H3
Standard InChI Key SERUASQOQYRVKA-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)NCCO)OC
Canonical SMILES COC1=CC(=CC(=C1)NCCO)OC

Introduction

Chemical Identity and Structural Features

2-((3,5-Dimethoxyphenyl)amino)ethanol (C10_{10}H15_{15}NO3_3) consists of a phenyl ring substituted with methoxy groups at the 3 and 5 positions, connected via an amino group to an ethanol chain. The methoxy groups enhance electron density on the aromatic ring, influencing reactivity and intermolecular interactions, while the ethanolamine moiety introduces hydrogen-bonding capacity and solubility in polar solvents .

Key Structural Attributes:

  • Aromatic System: 3,5-Dimethoxy substitution pattern, which is common in bioactive molecules due to its ability to engage in π-π stacking and hydrogen bonding.

  • Aminoethanol Chain: Provides a secondary amine and a hydroxyl group, enabling participation in acid-base reactions and coordination chemistry.

Synthesis and Reaction Pathways

The synthesis of 2-((3,5-Dimethoxyphenyl)amino)ethanol can be inferred from methods used for analogous compounds. A representative route involves reductive amination or nitro group reduction, as demonstrated in the synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol .

Reductive Amination Approach

A nitro intermediate, such as 1-(3,5-dimethoxyphenyl)-2-nitroethanol, is reduced using sodium borohydride (NaBH4_4) in ethanol under controlled conditions (-10°C, 2 hours). This method yields the target amine with high purity (98.4%) and efficiency (83% yield) .

StepReagents/ConditionsOutcome
Nitro ReductionNaBH4_4, ethanol, -10°CConversion of nitro to amine group
PurificationRecrystallizationIsolation of pure product

Alternative Pathways

  • Nucleophilic Substitution: Reaction of 3,5-dimethoxyaniline with ethylene oxide or ethylene carbonate under basic conditions.

  • Catalytic Hydrogenation: Use of H2_2 and palladium catalysts to reduce nitrile or nitro precursors .

Physicochemical Properties

The compound’s properties are influenced by its functional groups:

PropertyValue/DescriptionMethod
Molecular Weight197.23 g/molCalculated
Log P (Partition)~3.45 (predicted)Computational modeling
SolubilityModerate in polar solventsExperimental (ethanol/water)
pKa (Amine)~9.5 (estimated)Potentiometric titration

The balanced lipophilicity (Log P) suggests potential blood-brain barrier permeability, a trait valuable for central nervous system (CNS)-targeted drug candidates .

Biological Activity and Research Applications

While direct pharmacological data for 2-((3,5-Dimethoxyphenyl)amino)ethanol are scarce, structurally related compounds exhibit notable bioactivity. For example, 2,5-dimethoxyphenylpiperidines demonstrate selective agonism at serotonin 5-HT2A_{2A} receptors, implicating methoxy-substituted aromatics in neuropharmacology .

Hypothesized Mechanisms

  • Receptor Modulation: The methoxy groups may interact with hydrophobic pockets in neurotransmitter receptors, while the aminoethanol chain could form hydrogen bonds with active-site residues .

  • Enzyme Inhibition: Potential inhibition of kinases or monoamine oxidases due to structural resemblance to known inhibitors.

Comparative Analysis with Analogues

  • 2-Amino-2-(3,5-dimethoxyphenyl)ethanol (CAS 696598-77-3): This positional isomer shares similar solubility and Log P values but differs in amine placement, which may alter target selectivity .

  • 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (CAS 3600-87-1): Demonstrates efficient synthesis via nitro reduction, suggesting scalability for industrial applications .

Industrial and Synthetic Applications

The compound’s synthetic flexibility makes it a valuable intermediate:

  • Pharmaceutical Intermediates: Used in the synthesis of kinase inhibitors or serotonin receptor modulators.

  • Material Science: Functionalization for polymer coatings or metal-organic frameworks (MOFs) due to its dual amine and hydroxyl groups.

Challenges and Future Directions

  • Stereochemical Control: The aminoethanol moiety introduces chirality, necessitating enantioselective synthesis for therapeutic applications.

  • Toxicity Profiling: Limited data on acute or chronic toxicity require further investigation.

  • Target Identification: High-throughput screening to elucidate precise molecular targets and mechanisms.

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